N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
描述
属性
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2S/c21-15-3-1-2-4-16(15)24-19(29)18(28)23-10-9-14-11-30-20-25-17(26-27(14)20)12-5-7-13(22)8-6-12/h1-8,11H,9-10H2,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNXTGMUOWWNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, have been found to exhibit significant activity against urease-positive microorganisms. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It is a virulence factor found in various pathogenic microorganisms.
Mode of Action
Similar compounds have been found to inhibit the urease enzyme, thereby preventing the hydrolysis of urea. This inhibition could potentially disrupt the metabolic processes of urease-positive microorganisms, leading to their eventual death or growth inhibition.
Biochemical Pathways
The compound likely affects the urease-catalyzed hydrolysis pathway. By inhibiting the urease enzyme, the compound prevents the breakdown of urea into ammonia and carbon dioxide. This disruption can affect the pH balance within the microorganism, which can lead to a variety of downstream effects, including impaired metabolic function and growth inhibition.
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds have been summarized, suggesting that these compounds may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action would likely be the inhibition of growth or death of urease-positive microorganisms. By inhibiting the urease enzyme, the compound disrupts a critical metabolic pathway, which can lead to a variety of downstream effects that impair the microorganism’s ability to survive and proliferate.
生物活性
N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer, antifungal, and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 443.9 g/mol. The structure includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H15ClFN5O2S |
| Molecular Weight | 443.9 g/mol |
| CAS Number | 894032-97-4 |
Anticancer Activity
Research has indicated that derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines.
In a study evaluating the structure-activity relationship (SAR), it was found that modifications in the phenyl groups significantly influenced the anticancer efficacy. For example:
- Compounds with chlorine substitutions demonstrated enhanced activity against leukemia cell lines such as CCRF-CEM and HL-60 .
- The presence of fluorine in the phenyl ring was also associated with improved cytotoxicity .
Antifungal Activity
The triazole moiety is well-known for its antifungal properties. Recent studies have highlighted the effectiveness of 1,2,4-triazole derivatives in combating fungal infections. The compound under discussion has been evaluated for its antifungal potential against various strains.
The antifungal activity was assessed using standard methods where the compound exhibited broad-spectrum effectiveness. The structure-activity relationship revealed that:
- The introduction of different substituents on the triazole ring significantly altered antifungal potency.
- Compounds containing both chloro and fluorine groups were particularly effective against resistant fungal strains .
Antimicrobial Activity
In addition to anticancer and antifungal activities, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. This makes it a candidate for further development as an antimicrobial agent.
Summary of Biological Activities
| Activity Type | Effectiveness | Notes |
|---|---|---|
| Anticancer | High | Effective against leukemia and solid tumors |
| Antifungal | Moderate to High | Broad-spectrum activity; effective against resistant strains |
| Antimicrobial | Moderate | Active against Gram-positive and Gram-negative bacteria |
常见问题
Q. Q1: What are the recommended methods for synthesizing N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the assembly of the thiazolo-triazole core followed by oxalamide coupling. Key steps include:
- Thiazolo-triazole formation : Cyclocondensation of substituted thioamides with hydrazonoyl chlorides under reflux in ethanol .
- Oxalamide coupling : Reacting the thiazolo-triazole intermediate with 2-chlorophenyl isocyanate or oxalyl chloride derivatives in dimethylformamide (DMF) with triethylamine as a base .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Q2: How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR (¹H/¹³C) : Verify aromatic protons (δ 7.1–8.3 ppm) and carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (e.g., m/z 457.91 for C₂₁H₁₇ClFN₅O₂S) .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of calculated values .
Q. Q3: What are the primary pharmacological activities associated with this compound?
Methodological Answer: Preliminary studies on analogs suggest:
- Antimicrobial activity : Test via broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus), with IC₅₀ values in the 8–32 µg/mL range .
- Anticancer potential : Screen using MTT assays on cancer cell lines (e.g., MCF-7, HepG2), noting apoptosis induction via caspase-3 activation .
- Enzyme inhibition : Evaluate kinase or protease inhibition via fluorescence-based assays (e.g., EGFR kinase inhibition at 10 µM) .
Advanced Research Questions
Q. Q4: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate receptor binding .
- Linker modification : Replace the ethyl spacer with propyl or cyclic analogs to assess steric effects on target engagement .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with bacterial DNA gyrase or cancer-related kinases .
Q. Q5: How to resolve contradictions in reported biological activity data for thiazolo-triazole derivatives?
Methodological Answer:
- Standardize assays : Use identical strains (e.g., ATCC 25923 for S. aureus) and solvent controls (DMSO ≤1% v/v) to minimize variability .
- Validate mechanisms : Perform target-specific assays (e.g., β-lactamase inhibition for antimicrobial activity) to isolate confounding factors .
- Cross-laboratory validation : Collaborate to replicate results using shared compound batches and protocols .
Q. Q6: What strategies improve the solubility and bioavailability of this lipophilic compound?
Methodological Answer:
- Prodrug synthesis : Introduce ionizable groups (e.g., phosphate esters) at the oxalamide moiety .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous dispersion .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .
Q. Q7: How to design experiments for elucidating the mechanism of action in cancer cells?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Protein profiling : Use Western blotting to quantify Bcl-2/Bax ratios or phospho-ERK levels post-treatment .
- Cellular imaging : Employ confocal microscopy with Annexin V-FITC/PI staining to visualize apoptosis/necrosis .
Q. Q8: What are the challenges in scaling up synthesis, and how can they be addressed?
Methodological Answer:
- Byproduct formation : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio for oxalyl chloride) and use flow chemistry for precise control .
- Catalyst recycling : Employ immobilized catalysts (e.g., Pd/C) to reduce costs and improve yield (>85%) .
- Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography for faster separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
